ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl ester group and an oxolane (tetrahydrofuran) ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the oxolane ring: The oxolane ring can be introduced via a nucleophilic substitution reaction using an appropriate oxolane derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are easily recoverable and recyclable is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives of the imidazole ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-imidazole-4-carboxylate: Lacks the oxolane ring, making it less versatile in certain reactions.
Methyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
1-[(Oxolan-2-yl)methyl]-1H-imidazole-4-carboxylic acid: The free acid form of the compound.
Uniqueness
This compound is unique due to the presence of both the oxolane ring and the ethyl ester group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Biological Activity
Ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its biological significance, particularly in pharmacology. The oxolan-2-ylmethyl group may enhance the compound's binding affinity to biological targets, while the carboxylate group contributes to its solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The imidazole moiety can interact with various enzymes and receptors, potentially modulating their activity. This modulation can influence numerous biochemical pathways, leading to various therapeutic effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives. For example, a related compound exhibited significant antiproliferative activity against several cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The compound induced apoptosis by altering the expression levels of key proteins involved in the apoptotic pathway, such as increasing Bax and decreasing Bcl-2 levels .
Table 1: Antitumor Activity of Related Imidazole Compounds
Compound | IC50 (µM) | Cell Line | Mechanism of Action |
---|---|---|---|
4f | 18.53 | HeLa | Induces apoptosis via Bax/Bcl-2 modulation |
4m | 4.07 | HeLa | Strong inhibition of cell proliferation |
4q | 2.96 | SGC-7901 | Enhanced apoptotic signaling |
Other Biological Activities
In addition to antitumor effects, compounds similar to this compound have shown promise in other areas:
- Anti-inflammatory Effects : Some imidazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Certain derivatives have demonstrated efficacy against various bacterial strains, suggesting potential as antimicrobial agents.
Case Studies
A notable case study involved the synthesis and evaluation of a series of imidazole derivatives, including those structurally related to this compound. These studies revealed that modifications on the imidazole ring significantly influenced their biological activities, particularly their antiproliferative effects against cancer cell lines .
Properties
IUPAC Name |
ethyl 1-(oxolan-2-ylmethyl)imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-15-11(14)10-7-13(8-12-10)6-9-4-3-5-16-9/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCMPHCKJWDBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)CC2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.